2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one
Overview
Description
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one is a chemical compound with a complex structure that includes an aminoazetidine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one typically involves multiple steps, starting with the formation of the aminoazetidine ring followed by the introduction of the chlorophenyl group. Common synthetic routes include:
Amination of Azetidine Derivatives: The azetidine ring is first synthesized and then aminated to introduce the amino group.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorophenyl group.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents at the amino group.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Its unique properties make it useful in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the chlorophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate biological processes and lead to the desired outcomes in various applications.
Comparison with Similar Compounds
2-(3-Aminoazetidin-1-yl)ethan-1-ol: A related compound with an additional hydroxyl group.
2-(3-Aminoazetidin-1-yl)acetic acid: Another derivative with a carboxylic acid group.
Uniqueness: 2-(3-Aminoazetidin-1-yl)-1-(2-chlorophenyl)ethan-1-one stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its unique structure makes it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-(2-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)7-14-5-8(13)6-14/h1-4,8H,5-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPTVFKWKSMQTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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